molecular formula C10H9Cl2NO2 B039611 N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide CAS No. 124959-01-9

N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide

Cat. No. B039611
CAS RN: 124959-01-9
M. Wt: 246.09 g/mol
InChI Key: VWEOCHFVXJGDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide, also known as CCMA, is a chemical compound that has been widely used in scientific research applications. CCMA is a member of the family of N-chloroacetyl compounds, which are known for their potential as anti-cancer agents and as inhibitors of protein synthesis. In

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide involves its ability to inhibit protein synthesis. This compound binds to the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of protein synthesis and ultimately, cell death. This compound has also been shown to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit protein synthesis, and activate the mitochondrial pathway. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and purified by recrystallization. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells, which can limit its use in certain studies.

Future Directions

There are a number of future directions for research on N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide. One area of interest is the development of new cancer therapies based on this compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new anti-inflammatory drugs based on this compound's anti-inflammatory properties. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.

Scientific Research Applications

N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide has been used in scientific research for its potential as an anti-cancer agent and as an inhibitor of protein synthesis. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit protein synthesis by targeting the ribosome, the cellular machinery responsible for protein synthesis. This makes this compound a potential candidate for the development of new cancer therapies.

properties

CAS RN

124959-01-9

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

N-[5-chloro-2-(2-chloroacetyl)phenyl]-N-methylformamide

InChI

InChI=1S/C10H9Cl2NO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3

InChI Key

VWEOCHFVXJGDDO-UHFFFAOYSA-N

SMILES

CN(C=O)C1=C(C=CC(=C1)Cl)C(=O)CCl

Canonical SMILES

CN(C=O)C1=C(C=CC(=C1)Cl)C(=O)CCl

synonyms

Formamide, N-[5-chloro-2-(chloroacetyl)phenyl]-N-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sulphuryl chloride (9 ml) in dichloromethane (15 ml) was added dropwise to the solution of 2'-acetyl-5'-chloro-N-methylformanilide under nitrogen whilst maintaining the temperature at 0 to Water (40 ml) was then added dropwise whilst maintaining the temperature at 0 to 10°. The mixture was stirred for a further 5 minutes and then the dichloromethane layer was separated and dried over magnesium sulphate to give a solution of 5'-chloro-2'-(2-chloroacetyl)-N-methylformanilide.
Quantity
9 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-5'-chloro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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